N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-10(6-7-14-12)9-15-13(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWRFUTDKPJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentanecarboxylic Acid Chloride Synthesis
The conversion of cyclopentanecarboxylic acid to its acid chloride is a common precursor step. This is typically achieved using thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
Procedure :
- Cyclopentanecarboxylic acid (1.0 equiv) is refluxed with SOCl2 (1.2 equiv) in dichloromethane (DCM) for 4–6 hours.
- Excess SOCl2 is removed under reduced pressure, yielding cyclopentanecarboxylic acid chloride as a pale-yellow liquid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40–60°C | |
| Yield | 85–90% |
Alternative Activation Methods
For coupling reactions avoiding acid chlorides, carbodiimide-based agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed.
Procedure :
- Cyclopentanecarboxylic acid (1.0 equiv), EDCl (1.1 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C.
- The mixture is warmed to room temperature and reacted with the amine component.
Advantages :
Synthesis of (2-Methoxypyridin-4-yl)methanamine
Reduction of Nitriles
(2-Methoxypyridin-4-yl)acetonitrile is reduced to the primary amine using lithium aluminum hydride (LiAlH4) .
Procedure :
- The nitrile (1.0 equiv) is dissolved in dry THF and treated with LiAlH4 (2.0 equiv) under nitrogen.
- After refluxing for 6 hours, the reaction is quenched with aqueous NaOH, yielding the amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6 hours | |
| Yield | 70–75% |
Alternative Pathways
- Nucleophilic Substitution : 4-Chloromethyl-2-methoxypyridine reacts with ammonia in ethanol under pressure.
- Enzymatic Methods : Lipase-catalyzed resolution of racemic amines, though less common for this substrate.
Amide Bond Formation Strategies
Acid Chloride Route
The acid chloride reacts with (2-methoxypyridin-4-yl)methanamine in the presence of a base (e.g., triethylamine).
Procedure :
- Cyclopentanecarboxylic acid chloride (1.0 equiv) is added dropwise to a solution of the amine (1.1 equiv) and Et3N (2.0 equiv) in DCM.
- Stirred at room temperature for 12 hours, followed by aqueous workup.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Yield | 75–80% |
Carbodiimide-Mediated Coupling
EDCl/HOBt facilitates direct coupling between the carboxylic acid and amine.
Procedure :
- Cyclopentanecarboxylic acid (1.0 equiv), EDCl (1.1 equiv), HOBt (1.1 equiv), and the amine (1.0 equiv) are stirred in DMF at 25°C for 24 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 24 hours | |
| Yield | 80–85% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- IR Spectroscopy : Amide C=O stretch at 1,650–1,680 cm−1.
- 1H NMR : Pyridine protons at δ 6.8–8.2 ppm; cyclopentane multiplet at δ 1.5–2.5 ppm.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | Source |
|---|---|---|---|---|
| Acid Chloride | Fast reaction, high purity | Moisture sensitivity | 75–80% | |
| EDCl/HOBt Coupling | Mild conditions, broad compatibility | Cost of reagents | 80–85% |
Mechanistic Insights and Side Reactions
- Competitive Hydrolysis : Acid chlorides may hydrolyze to carboxylic acids if exposed to moisture.
- Over-Alkylation : Excess base or reagent can lead to N-alkylation byproducts, though rare with primary amines.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Enhances safety and scalability for acid chloride routes.
- Green Chemistry : Solvent-free mechanochemical coupling reduces waste.
Biological Relevance and Applications
While direct biological data for this compound is limited, structural analogs (e.g., rac5c ) exhibit antiviral activity, underscoring its potential in drug discovery.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride
Biological Activity
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 232.28 g/mol. The structural features include a cyclopentanecarboxamide backbone and a methoxypyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may act as a modulator for various receptors, potentially influencing pathways related to inflammation, pain management, and neuroprotection.
Research indicates that compounds with similar structures often exhibit high binding affinities for neurotransmitter receptors, suggesting that this compound could have significant effects on neurological functions and pain pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity : Preliminary tests indicate efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cultured cells, which could translate to therapeutic applications in conditions like arthritis.
In Vivo Studies
In vivo studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics:
- Pain Models : Animal models have been utilized to assess the analgesic properties of the compound. Results indicate a significant reduction in pain responses compared to control groups.
- Neuroprotective Effects : Research has suggested that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative diseases.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that administration of the compound led to improved pain management outcomes compared to placebo.
- Case Study 2 : Research focused on its neuroprotective properties showed that subjects treated with the compound exhibited slower progression of neurodegenerative symptoms compared to untreated controls.
Comparison with Similar Compounds
Structural Analogs in Cyclopentanecarboxamide Derivatives
The following compounds share the cyclopentanecarboxamide backbone but differ in substituents on the amide nitrogen or cyclopentane ring:
Key Observations:
- Synthetic Yields: Hydrazine-carbonothioyl derivatives (e.g., 2.14) exhibit higher yields (66%) compared to aminobenzoyl analogs (2.15, 56%), suggesting steric or electronic effects influence reactivity .
- Melting Points : Compounds with aromatic substituents (e.g., benzoyl in 2.14) show higher melting points (~193°C) than aliphatic analogs (e.g., 2.13, 148°C), consistent with stronger intermolecular interactions .
- Pharmacological Relevance: Cyclopentyl fentanyl, a structural analog with a piperidinyl-phenethyl group, highlights the importance of nitrogenous heterocycles in opioid receptor binding .
Functional Group Impact on Properties
- Pyridine vs.
- Aromatic vs. Aliphatic Substituents : The phenyl groups in cyclopentyl fentanyl and N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide enhance lipophilicity, whereas the pyridine ring in the target compound could improve water solubility.
Pharmacological and Industrial Context
- Pharmaceutical Impurities : Irbesartan Impurity A demonstrates the relevance of cyclopentanecarboxamide derivatives in drug development, emphasizing the need for rigorous purity analysis .
- Opioid Analogs : Cyclopentyl fentanyl and cyclopropylfentanyl () underscore the structural versatility of carboxamides in designing bioactive molecules, though the target compound’s activity remains uncharacterized in the available data .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Answer : A typical synthesis involves coupling cyclopentanecarbonyl chloride with a substituted pyridinylmethylamine precursor. For example, cyclopentanecarbonyl chloride reacts with 2-methoxy-4-(aminomethyl)pyridine in the presence of a base like triethylamine, often in dichloromethane at low temperatures to minimize side reactions . Optimization may include adjusting stoichiometry, solvent polarity, or using coupling agents (e.g., HATU) to improve yield. Purification via column chromatography or recrystallization is critical for isolating the carboxamide product .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer : Analytical techniques include:
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and isotopic patterns .
- FT-IR to verify carbonyl (C=O) and amide (N-H) stretches, with characteristic peaks near 1660 cm⁻¹ and 3300 cm⁻¹, respectively .
- NMR (1H/13C) to resolve methoxy (δ ~3.8 ppm), pyridinyl protons (δ 6.5–8.5 ppm), and cyclopentane carbons (δ 25–35 ppm) .
- HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Q. What physicochemical properties are critical for formulation in preclinical studies?
- Answer : Key properties include:
- LogP : Estimated via computational tools (e.g., MarvinSuite) to predict membrane permeability. Cyclopentane and methoxypyridine groups may balance hydrophobicity .
- Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) to ensure compatibility with assay conditions .
- Thermal stability : Assessed via TGA/DSC to determine storage conditions and degradation thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?
- Answer : Systematic modifications to the pyridine and cyclopentane moieties can elucidate SAR:
- Pyridine substitution : Replacing the 2-methoxy group with halogens or bulky substituents may alter steric hindrance or electronic effects at the target binding site .
- Cyclopentane ring : Introducing sp³-hybridized carbons or substituents (e.g., fluorine) could enhance conformational rigidity or metabolic stability .
- Amide linker : Replacing the carboxamide with sulfonamide or urea groups may modulate hydrogen-bonding interactions .
- Validation : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding affinities before synthesizing analogs .
Q. What experimental strategies can resolve contradictory bioactivity data across different assays?
- Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Mitigation steps:
- Dose-response curves : Perform across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency (IC50/EC50) and Hill slopes .
- Counter-screens : Test against related targets (e.g., kinase panels) to rule out promiscuity .
- Cellular context : Compare activity in immortalized vs. primary cells to assess microenvironmental influences .
- Orthogonal assays : Validate findings using SPR (binding kinetics) and cellular thermal shift assays (target engagement) .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Answer : Tools like GLORY (for Phase I metabolism) and Toxtree (for toxicity alerts) can identify:
- Metabolic hotspots : Oxidation of the methoxypyridine ring or cyclopentane hydroxylation .
- Reactive metabolites : Epoxide formation on cyclopentane or quinone-imine intermediates from pyridine oxidation .
- Mitigation : Introduce deuterium at labile positions or fluorinated groups to block metabolic sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar carboxamides?
- Answer : Variability in yields (e.g., 26% vs. 60% for analogous compounds) may stem from:
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive reagents like acyl chlorides.
- Catalyst choice : Switch from DCC to EDC/HOBt for milder coupling conditions .
- Workup protocols : Optimize extraction (e.g., pH adjustment) to recover product from aqueous layers.
- Scale : Pilot small-scale reactions (1–5 mmol) before scaling up .
Methodological Resources
- Synthesis Protocols : Refer to (HRMS/IR characterization) and 10 (base-mediated coupling).
- Analytical Standards : Cross-reference NIST Chemistry WebBook for GC-MS retention indices and fragmentation patterns .
- Biological Assays : Adapt kinase inhibition protocols from and target engagement strategies from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
